3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

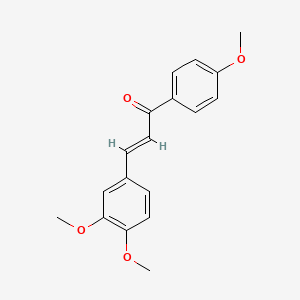

3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (hereafter referred to as the target compound) is a chalcone derivative first isolated from the seeds of Celastrus paniculatus using chromatographic techniques and characterized via spectroscopic methods (¹H NMR, ¹³C NMR, and MS) . Structurally, it features two aromatic rings: a 3,4-dimethoxyphenyl group (Ring A) and a 4-methoxyphenyl group (Ring B) connected by an α,β-unsaturated ketone moiety.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-15-8-6-14(7-9-15)16(19)10-4-13-5-11-17(21-2)18(12-13)22-3/h4-12H,1-3H3/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOINNLCMWQHXGE-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36685-66-2 | |

| Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036685662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone,4,4'-trimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, with a molecular formula of and a molecular weight of approximately 298.33 g/mol, is noted for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Chemical Name : (E)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

- CAS Number : 144309-49-9

- Molecular Weight : 298.33 g/mol

- Structure : The compound features two methoxy-substituted phenyl groups linked by a prop-2-en-1-one moiety.

Biological Activity Overview

The biological activity of this chalcone derivative has been explored in various studies, revealing significant anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

In vitro studies have shown that this compound induces apoptosis and cell cycle arrest in these cancer cells. For instance, one study reported an IC50 value of approximately 2.59 µM against HeLa cells, demonstrating its efficacy compared to standard chemotherapeutics like doxorubicin (IC50 = 2.35 µM) .

The mechanism by which this compound exerts its anticancer effects includes:

- Inhibition of CDK2 and CDK9 : These cyclin-dependent kinases are crucial for cell cycle progression. Inhibition leads to cell cycle arrest and subsequent apoptosis .

- Induction of Apoptosis : The compound has been shown to significantly increase early and late apoptosis rates in treated cells, with total apoptosis rates reaching up to 42.19% in HeLa cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, although specific mechanisms remain under investigation.

Antioxidant Activity

Chalcones are known for their antioxidant properties. This particular compound has demonstrated the ability to scavenge free radicals, which contributes to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the biological activities of this chalcone derivative:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

- CAS Number : 144309-49-9

The compound features a chalcone structure characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural configuration is crucial for its biological activities and interactions.

Antioxidant Activity

Chalcones are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have shown that 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant radical scavenging activity. This property is essential in developing therapeutic agents for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Potential

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest . The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Chalcones have been recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness in inhibiting bacterial growth could lead to its application in developing new antimicrobial agents .

Photovoltaic Materials

Due to their unique electronic properties, chalcones are being explored as potential materials for organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar energy applications .

Organic Light Emitting Diodes (OLEDs)

The luminescent properties of chalcones allow them to be utilized in OLED technology. Research has indicated that incorporating this compound into OLEDs can enhance their efficiency and stability .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anticancer mechanisms of this compound on MCF-7 breast cancer cells. The findings revealed that the compound induces apoptosis through the activation of caspase pathways and inhibits the expression of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antioxidant Evaluation

In a comparative study assessing various chalcones' antioxidant activities, this compound was found to exhibit superior radical scavenging capabilities compared to traditional antioxidants like vitamin C. The study highlighted its potential as a natural antioxidant supplement in food and pharmaceutical industries .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Substituent Patterns and Physical Properties of Selected Chalcones

Structural Insights :

- Dihedral Angles: The planarity of chalcones is critical for intermolecular interactions. The target compound’s structural analogs with electron-withdrawing substituents (e.g., bromo, fluoro) exhibit significant variations in dihedral angles between Rings A and C. For instance, the 4-bromo derivative is nearly planar (4.85°–9.30°), while the 4-fluoro analog is highly twisted (47.81°–50.18°) .

- Methoxy vs. Hydroxy Groups : Replacing methoxy with hydroxy groups (e.g., in (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) introduces hydrogen-bonding capacity, which may enhance solubility and antioxidant activity but reduce metabolic stability .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- The α,β-unsaturated ketone moiety in all chalcones generates characteristic ¹H NMR signals for the trans-vinylic protons (δ 7.60–7.70 ppm, J ≈ 15.6 Hz) .

- Methoxy groups produce singlets at δ 3.85–3.90 ppm, while benzyloxy or amino substituents introduce distinct peaks (e.g., δ 5.20 ppm for CH₂Ph in a17) .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction begins with deprotonation of 4-methoxyacetophenone by a strong base (e.g., KOH or NaOH), generating an enolate ion. This enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration produces the final chalcone. The stoichiometric ratio of aldehyde to ketone is typically 1:1, though slight excesses of aldehyde (1.05 equivalents) are occasionally used to drive the reaction to completion.

Standard Reaction Conditions

A representative procedure involves dissolving 3,4-dimethoxybenzaldehyde (20 mmol) and 4-methoxyacetophenone (20 mmol) in ethanol (50 mL) and adding aqueous KOH (40%, 15 mL). The mixture is stirred at room temperature for 24–48 hours, during which the product precipitates as a yellow solid. Filtration and recrystallization from methanol yield pure chalcone with reported yields of 70–85%.

Table 1: Optimization of Claisen-Schmidt Condensation Parameters

Variations in Synthetic Protocols

Solvent Systems

While ethanol and methanol are standard solvents, alternative systems have been explored:

-

Ethanol-Water Mixtures : Combining ethanol with water (3:1 v/v) reduces organic solvent use while maintaining high yields (~75%).

-

Ionic Liquids : Recent studies suggest that ionic liquids like [BMIM][BF₄] can enhance reaction rates by stabilizing intermediates, though yields remain comparable to traditional methods.

Catalytic Innovations

-

Microwave Assistance : Microwave irradiation (100–150 W, 60°C) reduces reaction times to 1–2 hours with yields exceeding 80%.

-

Solid Acid Catalysts : Zeolites or sulfonic acid-functionalized silica gels enable solvent-free conditions, simplifying purification.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from methanol or ethanol, yielding pale yellow crystals with >95% purity. Solvent selection impacts crystal morphology:

Chromatographic Techniques

For high-purity applications (>99%), column chromatography using silica gel and ethyl acetate/hexane (1:3 v/v) is employed. This method resolves byproducts such as unreacted aldehydes or dimeric species.

Table 2: Analytical Data for Purified Chalcone

| Property | Value | Method |

|---|---|---|

| Melting Point | 125–127°C | Differential Scanning Calorimetry |

| λ<sub>max</sub> (UV) | 342 nm (π→π* transition) | UV-Vis Spectroscopy |

| IR (C=O stretch) | 1650–1670 cm<sup>−1</sup> | FT-IR |

Industrial-Scale Production Considerations

Scaling the Claisen-Schmidt condensation requires addressing:

-

Heat Management : Exothermic enolate formation necessitates jacketed reactors with cooling systems to maintain temperatures below 50°C.

-

Waste Reduction : Recycling ethanol via distillation reduces solvent costs by 40–60%.

-

Continuous Flow Systems : Tubular reactors with inline pH monitoring achieve 90% conversion in <4 hours, outperforming batch processes .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-methoxyacetophenone with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature . Key parameters include:

- Catalyst : NaOH (40% aqueous solution).

- Solvent : Ethanol (95% purity).

- Reaction Time : 6–12 hours.

- Yield : ~70–85% (varies with substituent electron effects).

Comparative studies with halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) suggest that electron-donating methoxy groups enhance reaction rates due to increased electrophilicity of the aldehyde .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming the α,β-unsaturated ketone backbone (δ ~7.5–8.0 ppm for enone protons) and methoxy substituents (δ ~3.8–4.0 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) validate the enone system .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]+ at m/z 328 confirm the molecular formula (C₁₉H₂₀O₅) .

X-ray crystallography (e.g., non-centrosymmetric packing analysis) further resolves stereoelectronic effects in solid-state configurations .

Advanced Research Questions

Q. How can contradictory reports about this compound’s biological activity (e.g., antimicrobial vs. inactive) be systematically addressed?

- Methodological Answer :

- Comparative SAR Analysis : Compare substituent effects with structurally related compounds (e.g., 3,4-dimethoxychalcone vs. 4-fluoro analogs). For example, fluorinated derivatives show enhanced membrane permeability, which may explain activity discrepancies .

- Assay Optimization : Standardize testing conditions (e.g., MIC protocols, bacterial strains) to isolate structure-activity relationships. Evidence suggests that methoxy groups at C3/C4 positions enhance π-π stacking with microbial enzyme targets .

- Computational Modeling : Use DFT calculations to predict charge distribution and H-bonding interactions at binding sites, as demonstrated for similar chalcones .

Q. What experimental strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Temperature Control : Store samples at –20°C under inert gas (N₂/Ar) to prevent oxidation of the enone system .

- Light Protection : Use amber vials to avoid photodegradation, as methoxy-substituted chalcones are prone to UV-induced epoxidation .

- Analytical Monitoring : Employ HPLC-PDA every 30 days to track degradation products (e.g., hydroxylated derivatives or dimers) .

Q. How can non-linear optical (NLO) properties of this compound be experimentally validated for material science applications?

- Methodological Answer :

- Kurtz-Perry Powder Technique : Measure second harmonic generation (SHG) efficiency relative to urea. The compound’s non-centrosymmetric crystal structure (confirmed via X-ray) enhances SHG response .

- DFT Calculations : Correlate dipole moment and hyperpolarizability (β) values with experimental NLO data. Studies on fluorinated analogs show β values up to 10× urea .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.